Petromurin C
Overview
Description
Petromurin C is a bisindolylbenzenoid compound isolated from the ascostromata of the marine-derived fungus Aspergillus candidus KUFA0062, which was found on the marine sponge Epipolasis sp . This compound has shown significant potential in inducing protective autophagy and apoptosis in FLT3-ITD-positive acute myeloid leukemia (AML) cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Petromurin C is typically isolated from natural sources rather than synthesized through artificial means. The primary source is the marine-derived fungus Aspergillus candidus KUFA0062 . The isolation process involves culturing the fungus and extracting the compound from the culture medium.
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound due to its specific natural source. The compound is primarily obtained through laboratory-scale extraction from the marine fungus .
Chemical Reactions Analysis
Types of Reactions
Petromurin C undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Petromurin C has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying bisindolylbenzenoid structures and their reactivity.
Biology: Investigated for its role in inducing autophagy and apoptosis in cancer cells.
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Petromurin C exerts its effects through several molecular targets and pathways:
Induction of Autophagy: This compound induces early autophagy in FLT3-ITD-positive AML cells, which is a protective mechanism that helps the cells survive under stress conditions.
Synergy with Gilteritinib: This compound has been shown to synergize with the FLT3 inhibitor gilteritinib, enhancing its anti-leukemic effects at sub-toxic concentrations.
Comparison with Similar Compounds
Petromurin C is unique among bisindolylbenzenoid compounds due to its specific source and potent biological activities. Similar compounds include:
Bisindolylmaleimides: These compounds also contain bisindole structures and have been studied for their kinase inhibitory activities.
Indolocarbazoles: These compounds share structural similarities with this compound and have been investigated for their anti-cancer properties.
This compound stands out due to its dual ability to induce autophagy and apoptosis, making it a promising candidate for further research and development in cancer therapy .
Properties
IUPAC Name |
3-[4-(1H-indol-3-yl)-2,3,5,6-tetramethoxyphenyl]-1H-indol-5-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c1-30-23-21(17-12-27-19-8-6-5-7-15(17)19)24(31-2)26(33-4)22(25(23)32-3)18-13-28-20-10-9-14(29)11-16(18)20/h5-13,27-29H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQIGLORIRGXRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1OC)C2=CNC3=CC=CC=C32)OC)OC)C4=CNC5=C4C=C(C=C5)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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